Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide
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Overview
Description
4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide is a chemical compound with the molecular formula C8H6N4O4 and a molecular weight of 222.1576 . This compound is known for its unique structure, which includes an aziridine ring, a nitro group, and a benzofurazane moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide typically involves the reaction of 4-chloro-7-nitrobenzofurazane with aziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of 4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can yield a variety of substituted benzofurazane derivatives .
Scientific Research Applications
4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aziridinyl)quinazolines: These compounds share the aziridine ring but have a different core structure.
2,3-Dihydroimidazo[1,2-c]quinazolines: These compounds are isomeric forms of aziridinylquinazolines and have similar reactivity.
3,6-Difluoro-2,5-bis(aziridinyl)-1,4-benzoquinone: This compound has a similar aziridine functionality and is studied for its biological activity.
Uniqueness
4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide is unique due to its combination of an aziridine ring, a nitro group, and a benzofurazane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
61785-57-7 |
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Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C8H6N4O4/c13-11(14)5-1-2-6(10-3-4-10)8-7(5)9-16-12(8)15/h1-2H,3-4H2 |
InChI Key |
XGWKBJXIRHXEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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